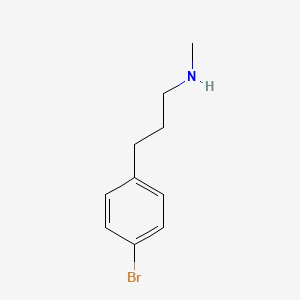

3-(4-Bromophenyl)-N-methylpropan-1-amine

Beschreibung

Structural Characterization and Nomenclature

3-(4-Bromophenyl)-N-methylpropan-1-amine is a brominated aromatic amine characterized by a phenyl ring substituted with a bromine atom at the para position and a three-carbon alkyl chain terminating in a methylamine group. Its systematic IUPAC name, This compound , reflects this structure unambiguously.

Key Identifiers:

The compound’s structural uniqueness arises from the para-bromophenyl group, which enhances electronic stability, and the N-methylpropylamine sidechain, which influences its physicochemical interactions.

Historical Context of Discovery and Development

The compound was first synthesized in the early 21st century as part of pharmaceutical research into brominated phenethylamine derivatives. A 2007 patent by Bristol-Myers Squibb (WO2007/076431) documented its preparation via reductive amination of 3-(4-bromophenyl)propanal with methylamine, achieving yields exceeding 88%. This method remains a benchmark for laboratory-scale synthesis.

Subsequent studies explored its role as an intermediate in synthesizing macrocyclic Factor VIIa inhibitors, highlighting its utility in medicinal chemistry. Unlike psychoactive bromophenethylamines (e.g., 2C-B), this compound has primarily been investigated for non-CNS applications, reflecting its distinct pharmacological profile.

Chemical Classification within Brominated Phenethylamines

This compound belongs to the substituted phenethylamine class, specifically:

- Brominated Phenethylamines : Defined by a bromine atom on the phenyl ring.

- N-Alkylphenethylamines : Feature alkyl substitutions on the amine group.

Structural Comparison with Analogues:

The N-methyl group in this compound reduces basicity compared to primary amines, altering solubility and metabolic stability.

Molecular Formula and Chemical Registration Systems

The molecular formula C₁₀H₁₄BrN corresponds to a molecular weight of 228.13 g/mol . Its registration across major chemical databases ensures standardized referencing:

| Database | Identifier | Reference Link |

|---|---|---|

| CAS Common Chemistry | 886763-02-6 | CAS Entry |

| PubChem | CID 24264040 | PubChem Entry |

| ChemSpider | 1128853 | ChemSpider Entry |

These registrations facilitate global collaboration in research, ensuring consistent identification in synthetic and analytical workflows.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLZLDJXIKGKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298561 | |

| Record name | 4-Bromo-N-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-02-6 | |

| Record name | 4-Bromo-N-methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-N-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-bromoaniline with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Another method involves the reductive amination of 4-bromobenzaldehyde with N-methylpropan-1-amine using a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-N-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines, alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-N-methylpropan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Anti-inflammatory Activity of 4-Bromophenyl Derivatives

| Compound | Anti-inflammatory Activity (% Inhibition) | Reference Drug (Activity) |

|---|---|---|

| 2-[3-(4-Bromophenyl)propan-3-one]-oxadiazole (Cl-substituted) | 59.5% | Indomethacin (64.3%) |

| 2-[3-(4-Bromophenyl)propan-3-one]-oxadiazole (OCH3-substituted) | 61.9% | Indomethacin (64.3%) |

Antitumor Activity: Substituent Effects

The 4-bromophenyl group, when incorporated into heterocyclic systems, enhances antitumor efficacy. For instance:

- Ethyl 5-((3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(4-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (91) and 1-(5-((3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one (92) demonstrated significant activity against breast cancer (MDA-MB-231). The bromine atom’s electron-withdrawing nature likely improves DNA intercalation or kinase inhibition .

- N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine derivatives outperformed cisplatin in antitumor assays, underscoring the importance of halogenated aryl groups .

Structural Analogues with Modified Amine Chains

- Desipramine Hydrochloride: A tricyclic antidepressant with an N-methylpropan-1-amine chain but lacking the 4-bromophenyl group. Its CNS activity suggests that the amine chain in 3-(4-Bromophenyl)-N-methylpropan-1-amine may confer affinity for serotonin/norepinephrine transporters, though the bromophenyl group could alter selectivity .

Table 2: Structural and Pharmacological Comparisons

| Compound | Key Structural Features | Bioactivity |

|---|---|---|

| This compound | 4-Bromophenyl, N-methylpropan-1-amine | Underexplored (hypothesized CNS/anti-inflammatory) |

| Desipramine Hydrochloride | Dibenzazepine core, N-methylpropan-1-amine | Antidepressant |

| Compound 91 (Thiadiazole derivative) | 4-Bromophenyl, thiadiazole-heterocycle | Antitumor (MDA-MB-231) |

Halogen Substitution and Pharmacokinetics

- 3-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenylpropan-1-amine: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target compound’s plain bromophenyl group .

- 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine : Fluorine substitution improves bioavailability and target affinity, suggesting that halogen position and type significantly influence activity .

Biologische Aktivität

3-(4-Bromophenyl)-N-methylpropan-1-amine is an organic compound with the molecular formula CHBrN and a molecular weight of approximately 228.13 g/mol. It features a propanamine backbone with a brominated phenyl group, which may enhance its chemical reactivity and biological activity. This compound is of interest in pharmacology due to its potential interactions with various biological targets, particularly in neurotransmission pathways.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the bromine atom is believed to influence its binding affinity to various receptors and enzymes, thus affecting its pharmacological profile.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 228.13 g/mol |

| Functional Groups | Propanamine, Bromophenyl |

| Solubility | Soluble in organic solvents |

Research indicates that this compound interacts with various neurotransmitter systems, particularly by acting as a ligand for monoamine transporters (MATs). Its structural similarity to other known psychoactive compounds suggests that it may modulate the activity of serotonin and dopamine receptors, influencing mood and behavior.

Key Findings:

- Receptor Interaction: Preliminary studies suggest that this compound may exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, although specific binding affinities require further investigation.

- Enzymatic Activity: The compound's brominated structure could enhance its interaction with enzymes involved in neurotransmitter metabolism, potentially affecting levels of serotonin and dopamine in the brain.

Case Studies

-

Neurotransmitter Modulation:

A study examined the effects of various substituted phenylpropanamines on serotonin receptor activity. Results indicated that compounds with halogen substitutions, such as bromine, exhibited increased binding affinity compared to their non-halogenated counterparts . -

Cytotoxicity Assessment:

In vitro tests have shown that this compound does not exhibit significant cytotoxic effects at concentrations below 50 µM when tested on human cell lines . This suggests a favorable safety profile for potential therapeutic applications.

Comparative Analysis with Analog Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-methylpropan-1-amine | Lacks phenyl group | Altered receptor interaction |

| N-Methylphenylpropan-1-amine | Contains phenyl group but no bromine | Different reactivity |

| 3-(4-Chlorophenyl)-N-methylpropan-1-amine | Chlorine instead of bromine | Variation in reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.